molecular formula C14H14ClN3 B6144556 1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride CAS No. 1252137-68-0

1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride

Cat. No.: B6144556
CAS No.: 1252137-68-0
M. Wt: 259.73 g/mol
InChI Key: BBKHRPSKGJRWQK-UHFFFAOYSA-N
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Description

1H-1,3-Benzodiazol-5-yl(phenyl)methanamine hydrochloride (CAS: 770670-25-2) is a heterocyclic amine hydrochloride salt with the molecular formula C₁₄H₁₃N₃·HCl (derived from C₁₄H₁₃N₃ as the free base) . Its structure comprises a benzodiazole (benzimidazole) core linked to a phenyl group via a methanamine moiety, with a hydrochloride counterion enhancing solubility and stability. The benzodiazole ring system is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it relevant for drug discovery . Analytical data, including SMILES (C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N) and InChIKey (CSGGYTQFKDJKFI-UHFFFAOYSA-N), confirm its structural identity .

Properties

IUPAC Name

3H-benzimidazol-5-yl(phenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.ClH/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12;/h1-9,14H,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKHRPSKGJRWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Applications

Antibacterial Activity
Research has demonstrated that compounds similar to 1H-1,3-benzodiazol-5-yl(phenyl)methanamine exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives have effective minimum inhibitory concentrations (MIC) against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. In one study, the synthesized compounds displayed MIC values as low as 5.19 µM against Gram-positive bacteria and were comparable to established antibiotics .

Antifungal Activity
The compound also shows promise as an antifungal agent. Its derivatives have been evaluated against fungi like Candida albicans and Aspergillus niger, with results indicating comparable efficacy to fluconazole, a standard antifungal medication . The antifungal activity is attributed to the ability of the benzodiazole moiety to interact with fungal cell membranes.

Anticancer Properties

In Vitro Anticancer Activity
The anticancer potential of 1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride has been explored in various studies. For example, one investigation reported that certain analogues exhibited IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating stronger anticancer activity . The mechanism of action is believed to involve the inhibition of cancer cell proliferation through apoptosis induction.

Case Studies on Specific Cancer Types
In studies focusing on colorectal carcinoma cell lines (HCT116), compounds derived from this class demonstrated significant cytotoxic effects, suggesting their potential as lead compounds for developing new anticancer therapies . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzodiazole ring enhance anticancer efficacy.

Pharmacological Insights

Potential for Drug Development
The unique properties of this compound make it an attractive candidate for drug development. Its ability to act as a scaffold for synthesizing novel pharmaceuticals is well-documented. Benzimidazole derivatives are already prevalent in the pharmaceutical industry, used in drugs targeting hypertension, cancer, and infectious diseases .

Summary Table of Applications

Application Area Activity Notable Findings
AntibacterialEffective against S. aureus, K. pneumoniaeMIC as low as 5.19 µM
AntifungalComparable efficacy to fluconazoleEffective against C. albicans, A. niger
AnticancerStrong cytotoxic effects on HCT116 cellsIC50 values lower than 5-FU
Drug DevelopmentPotential scaffold for new drugsUsed in various therapeutic areas

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The benzodiazole group interacts with various enzymes and receptors in biological systems.

  • Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Core Heterocycle Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
1H-1,3-Benzodiazol-5-yl(phenyl)methanamine HCl Benzimidazole C₁₄H₁₃N₃·HCl 263.74 (free base: 223.28) Phenyl, methanamine 770670-25-2
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine HCl Oxadiazole C₁₀H₁₂ClN₃O 225.68 Methyl-oxadiazole, phenyl 1184984-85-7
N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine HCl Imidazole C₁₁H₁₄ClN₃ 223.70 Imidazole-methyl, phenyl 1195577-03-7
1-[1-(Naphthalen-1-yl)-1H-tetrazol-5-yl]methanamine HCl Tetrazole C₁₂H₁₂N₅·HCl 261.72 Naphthalene, tetrazole 1379344-26-9
6-Chloro-7-methyl-3-[2-(5-nitrofurfurylidene)-1-methylhydrazino]-benzodithiazine Benzodithiazine C₁₄H₁₁ClN₄O₅S₂ 430.85 Nitrofuran, methylhydrazino N/A

Key Observations :

  • Benzodiazole vs. Oxadiazole/Imidazole: The benzodiazole core (two nitrogen atoms in a fused benzene ring) offers distinct electronic properties compared to oxadiazole (oxygen and nitrogen) or imidazole (two non-adjacent nitrogens). This affects solubility and binding affinity; oxadiazoles are more polar, while imidazoles exhibit stronger hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) IR/NMR Features Solubility (Predicted)
1H-1,3-Benzodiazol-5-yl(phenyl)methanamine HCl Not reported Expected C=N stretch (~1605 cm⁻¹), NH/aromatic protons in NMR Moderate in polar solvents (DMSO, water)
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine HCl Not reported C=N (~1615 cm⁻¹), SO₂ stretches absent High aqueous solubility due to oxadiazole polarity
Compound 12 (benzodithiazine derivative) 245–246 (dec.) C=N (1615 cm⁻¹), SO₂ (1345–1155 cm⁻¹) Low (hydrophobic benzodithiazine core)
N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine HCl Not reported NH stretch (~3420 cm⁻¹), imidazole protons at δ 6.2–7.1 ppm High in water due to imidazole basicity

Key Observations :

  • The benzodithiazine derivatives (e.g., compound 12 ) exhibit higher thermal stability (dec. >245°C) due to rigid sulfur-containing cores, whereas imidazole-based compounds may degrade at lower temperatures.
  • The target compound’s hydrochloride salt likely improves aqueous solubility compared to non-ionized analogues.

Key Observations :

  • The target compound’s benzodiazole core is associated with neurological activity, whereas imidazole derivatives (e.g., ) are more likely to target infectious diseases.
  • Benzodithiazines with nitro or halogen substituents (e.g., compound 13 ) may exhibit enhanced cytotoxicity, suitable for oncology applications.

Biological Activity

1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3·HCl, with a molecular weight of 225.27 g/mol. The compound features a benzodiazole moiety linked to a phenyl group through a methanamine connection, which is critical for its interaction with biological targets.

PropertyValue
Molecular Weight225.27 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
Log P (Partition Coefficient)2.5

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways, enhancing its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer properties . In vitro assays demonstrated that it effectively scavenges free radicals, reducing oxidative stress markers in treated cells. This antioxidant activity contributes to its overall therapeutic potential against various cancer cell lines .

Table 1: Summary of Anticancer Activities and IC50 Values

Cell LineIC50 (µM)
KG125.3 ± 4.6
SNU1677.4 ± 6.2

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate biochemical pathways related to its functional groups, leading to various biological effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of related compounds. Modifications to the benzodiazole or phenyl groups can enhance or diminish activity against specific targets. For example, adding electron-withdrawing groups to the phenyl ring has been found to improve anticancer efficacy .

Case Study: Antiproliferative Effects

A study focused on the antiproliferative effects of derivatives showed that structural modifications significantly influenced their activity against cancer cell lines. Compounds with specific substitutions exhibited enhanced activity, underscoring the importance of SAR in drug design .

Q & A

Q. Which bioorthogonal reactions (e.g., click chemistry) are feasible for tagging this compound in cellular studies?

  • Methodological Answer : Introduce alkyne or azide handles via post-synthetic modification. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables conjugation to fluorophores (e.g., Alexa Fluor 488) for imaging. Confirm biocompatibility by comparing tagged vs. untagged compound activity .

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